

9-Methylacridine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Methylacridine

Cat. No.: B7760623

[Get Quote](#)

An In-depth Technical Guide to 9-Methylacridine Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **9-Methylacridine**, a heterocyclic aromatic compound belonging to the acridine family.^[1] It delves into its core chemical structure, physicochemical properties, synthesis methodologies, and significant applications, particularly within the realms of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical insights into the utilization of this versatile molecule.

Introduction: The Significance of the Acridine Scaffold

Acridine derivatives represent a well-established and highly significant class of compounds, characterized by a planar tricyclic structure. This unique architecture allows them to intercalate with DNA, a mechanism that forms the basis for their broad range of biological activities, including anticancer, antiviral, and antimalarial properties.^[2] The substituent pattern on the acridine core is a critical determinant of its biological efficacy and physicochemical characteristics. **9-Methylacridine**, with a methyl group at the 9-position, serves as a key building block and a subject of study for developing novel therapeutic agents and functional materials.^{[1][3]} The methyl group's presence influences the compound's chemical behavior,

making it a valuable precursor in organic synthesis and a fluorescent probe in various biological investigations.[\[1\]](#)

Chemical Structure and Core Identifiers

The fundamental structure of **9-Methylacridine** consists of three fused aromatic rings with a nitrogen atom in the central ring and a methyl group substituted at the 9-position.[\[1\]](#)

Visualizing the Core Structure

Caption: Chemical structure of **9-Methylacridine**.

Key Chemical Identifiers

Identifier	Value	Source
IUPAC Name	9-methylacridine	[4]
CAS Number	611-64-3	[4]
Molecular Formula	C ₁₄ H ₁₁ N	[1] [4]
Molecular Weight	193.24 g/mol	[4]
InChI	InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3	[4]
InChIKey	FLDRLXJNISEWNZ-UHFFFAOYSA-N	[4]
Canonical SMILES	CC1=C2C=CC=CC2=NC3=CC=CC=C13	[4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **9-Methylacridine** are pivotal for its handling, application, and the design of new derivatives.

Table of Physicochemical Properties

Property	Value	Source
Appearance	Pale yellow to brownish solid; greenish-yellow needles upon crystallization.[1][5]	[1][5]
Melting Point	114-119 °C[6][7]; 117-118 °C[5]	[5][6][7]
Solubility	Moderately soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] Sparingly soluble in water (0.039 g/L at 25 °C).[3]	[1][3]
pKa	6.68 ± 0.10 (Predicted)	[3]

Spectroscopic Profile: A Window into Molecular Behavior

The spectroscopic characteristics of **9-Methylacridine** are fundamental for its identification and for studying its interactions in various environments.

- UV-Vis Absorption Spectroscopy: Acridine derivatives exhibit characteristic electronic transitions (1L_a and 1L_e) that are sensitive to the solvent environment and substitution patterns.[7] The absorption spectrum is a key tool for studying its electronic properties.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectroscopy are essential for confirming the structure of **9-Methylacridine** and its derivatives. The chemical shifts of the protons and carbons provide detailed information about the electronic environment within the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **9-Methylacridine**, confirming its elemental composition.[8]

Synthesis Methodologies: From Benchtop to Advanced Approaches

The synthesis of **9-Methylacridine** can be achieved through several routes, with the Bernthsen reaction being a classical and widely cited method.

Traditional Synthesis: The Bernthsen Reaction

This method involves the reaction of diphenylamine with acetic acid in the presence of a condensing agent like zinc chloride.^{[5][9]} While established, this method can lead to the formation of tarry by-products, necessitating careful purification steps.^[5]

Experimental Protocol: Classical Bernthsen Synthesis of **9-Methylacridine**^[5]

- **Reaction Setup:** In a suitable reaction vessel, combine 50 g of diphenylamine, 30 ml of glacial acetic acid, and 85 g of anhydrous zinc chloride.
- **Initial Heating:** Slowly heat the mixture to 100 °C in an oil bath and maintain this temperature for approximately one hour.
- **High-Temperature Reaction:** Gradually increase the temperature to 220 °C and hold for 14 hours with occasional stirring.
- **Workup:** After cooling to about 100 °C, dissolve the reaction mixture in hot 50% sulfuric acid.
- **Extraction:** Pour the hot solution into a large volume of water. The product will be in the aqueous phase, which has a fluorescent greenish-yellow appearance. Extract the resinous residue multiple times with hot, dilute sulfuric acid and combine the aqueous extracts.
- **Purification:** Treat the cooled, combined acidic solution with activated carbon and filter.
- **Precipitation:** Precipitate the **9-Methylacridine** by adding ammonia to the filtrate.
- **Crystallization:** Recrystallize the crude product from 85% alcohol to obtain greenish-brown needles.
- **Further Purification (Optional):** For higher purity, dissolve the crystallized product in alcohol and treat it with a solution of tartaric acid in alcohol to form the tartrate salt. The salt can then be isolated, dissolved in water, and converted back to the free base with ammonia to yield pure, greenish-yellow needles.^[5]

Caption: Workflow for the classical Bernthsen synthesis of **9-Methylacridine**.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

To overcome the long reaction times and potential for side products in traditional methods, microwave-assisted organic synthesis has emerged as a rapid and efficient alternative. This technique can significantly accelerate the reaction of diarylamines with carboxylic acids in the presence of zinc chloride, reducing reaction times from hours to minutes.[10]

Experimental Protocol: Microwave-Assisted Synthesis of **9-Methylacridine**[10]

- Reactant Mixture: In a microwave-safe test tube, mix diphenylamine (2.0 mmol), acetic acid (20.0 mmol), and zinc chloride (1.09 g, 8.0 mmol).
- Microwave Irradiation: Irradiate the mixture with 200 W microwave power (2.45 GHz), maintaining the temperature between 200-210 °C for approximately 5 minutes.
- Quenching and Neutralization: After the reaction, add aqueous ammonia (28%, 4 ml) to the mixture and stir.
- Isolation: Filter the resulting slurry and wash the residue with water until the filtrate is neutral.
- Extraction and Purification: Dry the residue and extract it with ethyl acetate. Dry the organic solvent over magnesium sulfate, evaporate it under reduced pressure, and purify the crude product by silica gel column chromatography to yield **9-Methylacridine**.[10]

Chemical Reactivity and Applications

The chemical reactivity of **9-Methylacridine** is centered around the nitrogen atom and the methyl group, allowing for a variety of chemical transformations.[1]

Key Reactions

- Reactions at the Nitrogen Atom: The nitrogen atom can undergo electrophilic substitution and oxidation reactions.[1]
- Reactions of the Methyl Group: The methyl group at the 9-position can be a site for various functional group transformations.

Applications in Drug Development and Research

The acridine scaffold is a cornerstone in medicinal chemistry, and **9-Methylacridine** serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[2][3]

- **Anticancer Agents:** The planar structure of acridine derivatives allows them to intercalate between the base pairs of DNA, disrupting cellular processes and leading to cytotoxic effects in rapidly dividing cancer cells.[2]
- **Antiviral and Antimalarial Drugs:** Acridine-based compounds have shown efficacy against various viruses and malarial parasites.[2]
- **Fluorescent Probes:** The inherent fluorescence of the acridine ring system makes **9-Methylacridine** and its derivatives useful as fluorescent probes in biological studies to visualize and track cellular processes.[1][3]
- **Building Block for Organic Synthesis:** It is a versatile starting material for the synthesis of dyes, pharmaceuticals, and agrochemicals.[3]

Caption: Applications of **9-Methylacridine** and an exemplary mechanism of action.

Safety and Handling

9-Methylacridine should be handled with care as it may pose health risks upon exposure.[1] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4][11]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound.
- **Handling:** Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust.[12]
- **Storage:** Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[11]

Conclusion

9-Methylacridine is a compound of significant interest in both academic research and industrial applications.^[1] Its unique chemical structure and reactivity make it a versatile building block for the synthesis of a wide array of functional molecules. The insights provided in this guide, from its fundamental properties to detailed synthetic protocols and applications, are intended to empower researchers and drug development professionals to effectively utilize **9-Methylacridine** in their scientific endeavors. The continued exploration of acridine chemistry promises the development of next-generation therapeutics and advanced materials.^[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 611-64-3: 9-Methylacridine | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acridine, 9-methyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. accustandard.com [accustandard.com]
- 12. fishersci.com [fishersci.com]
- 13. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [9-Methylacridine chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7760623#9-methylacridine-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com